molecular formula C24H20N2O3 B2563611 3-(4-ethylphenyl)-1-phenacyl-4aH-quinazolin-1-ium-2,4-dione CAS No. 899900-70-0

3-(4-ethylphenyl)-1-phenacyl-4aH-quinazolin-1-ium-2,4-dione

Cat. No.: B2563611
CAS No.: 899900-70-0
M. Wt: 384.435
InChI Key: WTKVLRDYCRFOOW-UHFFFAOYSA-N
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Description

3-(4-ethylphenyl)-1-phenacyl-4aH-quinazolin-1-ium-2,4-dione is a quinazoline derivative characterized by a 4aH-quinazolin-1-ium core substituted with a 4-ethylphenyl group at position 3 and a phenacyl group at position 1.

Properties

IUPAC Name

3-(4-ethylphenyl)-1-phenacyl-4aH-quinazolin-1-ium-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N2O3/c1-2-17-12-14-19(15-13-17)26-23(28)20-10-6-7-11-21(20)25(24(26)29)16-22(27)18-8-4-3-5-9-18/h3-15,20H,2,16H2,1H3/q+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTOXBDSXZLSDLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3C=CC=CC3=[N+](C2=O)CC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N2O3+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylphenyl)-1-phenacyl-4aH-quinazolin-1-ium-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-ethylbenzaldehyde with anthranilic acid to form an intermediate, which is then cyclized to produce the quinazolinone core. The phenacyl group is introduced through a Friedel-Crafts acylation reaction using phenacyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethylphenyl)-1-phenacyl-4aH-quinazolin-1-ium-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinazolinone derivatives with varying oxidation states.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Substituted quinazolinone derivatives with different functional groups.

Scientific Research Applications

Chemistry

In synthetic chemistry, 3-(4-ethylphenyl)-1-phenacyl-4aH-quinazolin-1-ium-2,4-dione serves as a versatile building block for creating more complex molecules. Its unique structural features allow for various chemical transformations such as:

  • Oxidation: Using potassium permanganate or chromium trioxide to produce quinazolinone derivatives.
  • Reduction: Employing sodium borohydride to convert carbonyl groups into alcohols.

These reactions are critical in developing new materials and compounds with tailored properties.

Research indicates that this compound exhibits potential bioactive properties:

  • Antimicrobial Activity: A study reported the synthesis of quinazoline derivatives that demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The derivatives were evaluated using the Agar well diffusion method, revealing moderate to strong activity compared to standard antibiotics .
CompoundActivity AgainstInhibition Zone (mm)MIC (mg/mL)
Compound 13Staphylococcus aureus1180
Compound 15Escherichia coli1075
Compound 14aCandida albicans1270

These findings suggest that modifications to the quinazoline structure can enhance its antimicrobial efficacy.

Medical Applications

The compound is being explored for its therapeutic potential:

  • Anti-inflammatory Properties: Research on related quinazoline derivatives has shown promise in treating conditions like rheumatoid arthritis and inflammatory bowel diseases. Compounds derived from this class exhibited significant anti-inflammatory activity in vivo, indicating their potential as therapeutic agents .

Case Study 1: Antibacterial Efficacy

A study synthesized a series of quinazoline derivatives based on the core structure of this compound. The compounds were tested against various bacterial strains, demonstrating broad-spectrum activity. Notably, some derivatives outperformed standard antibiotics in inhibiting bacterial growth, suggesting their utility in addressing antibiotic resistance issues .

Case Study 2: Analgesic Activity

Another investigation focused on the synthesis of amino-substituted derivatives of this compound, which were evaluated for analgesic and anti-inflammatory activities. One derivative showed a potency greater than diclofenac sodium while exhibiting lower ulcerogenic potential compared to traditional NSAIDs .

Mechanism of Action

The mechanism of action of 3-(4-ethylphenyl)-1-phenacyl-4aH-quinazolin-1-ium-2,4-dione involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Pharmacological Activity
Compound Core Structure Key Substituents Activity Profile Potency vs. Standard Ulcerogenic Risk
Target Compound Quinazolin-1-ium 3-(4-ethylphenyl), 1-phenacyl Assumed analgesic/anti-inflammatory* Pending studies Likely low (inferred)
AS2 () Quinazolin-4-one 3-(4-ethylphenyl), 2-hydrazino Analgesic, anti-inflammatory > Diclofenac sodium Mild (vs. aspirin)
IM-3 () Imidazolidin-2,4-dione 5-(4-ethylphenyl), 3-phenyl Antinociceptive, CNS modulation Not benchmarked Not reported
3-(4-methylphenyl)-1H-quinazoline-2,4-dione () Quinazoline-2,4-dione 3-(4-methylphenyl) Unknown N/A N/A

*Inferred from structural analogs like AS2.

Key Observations :

  • Ring System Impact: Quinazolinones (e.g., AS2) exhibit higher anti-inflammatory potency than imidazolidin-diones (e.g., IM-3), likely due to enhanced steric and electronic interactions with cyclooxygenase (COX) enzymes .
  • The phenacyl group in the target compound may confer unique charge-based binding interactions absent in AS2’s hydrazino substituent.
  • Safety Profile: Quinazolinones like AS2 show lower ulcerogenic risk than traditional NSAIDs (e.g., aspirin), a critical advantage for long-term use .

Biological Activity

3-(4-ethylphenyl)-1-phenacyl-4aH-quinazolin-1-ium-2,4-dione is a complex organic compound belonging to the quinazoline family. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. The following sections explore its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 4-ethylbenzaldehyde with anthranilic acid to form an intermediate, which is cyclized to produce the quinazolinone core. The phenacyl group is introduced through a Friedel-Crafts acylation reaction using phenacyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Antimicrobial Properties

Research indicates that quinazoline derivatives exhibit significant antimicrobial activity. In particular, compounds similar to this compound have shown effectiveness against various bacterial strains:

CompoundBacterial StrainInhibition Zone (mm)MIC (mg/mL)
3-(4-Ethylphenyl)-1-phenacyl...Staphylococcus aureus10–1275
Escherichia coli10–1280
Candida albicans1177

These results suggest that this compound could serve as a lead structure for developing new antimicrobial agents .

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. Specifically, compounds related to this compound have demonstrated cytotoxic effects against various cancer cell lines:

Cell LineCompoundIC50 (µM)
MCF7A310
HT29A312
PC3A310

The compound A3 exhibited the highest cytotoxicity across these cell lines, indicating potential for further development as an anticancer agent .

The mechanism of action for quinazoline derivatives often involves interaction with specific molecular targets such as protein kinases. For instance, studies on related compounds have demonstrated inhibitory activity against multiple tyrosine kinases including CDK2 and HER2. These interactions can lead to the inhibition of cancer cell proliferation and induction of apoptosis .

Case Studies

Several studies have focused on the biological activity of quinazoline derivatives:

  • Study on Antimicrobial Activity :
    • A series of quinazoline derivatives were tested against Candida albicans and Staphylococcus aureus. Results showed that certain derivatives had significant inhibition zones compared to standard antibiotics like ampicillin .
  • Cytotoxicity Assessment :
    • Research evaluated the cytotoxic effects of various quinazoline derivatives on MCF7 and HT29 cell lines. The findings highlighted that modifications in the molecular structure could enhance cytotoxicity, emphasizing structure–activity relationships (SAR) in drug design .

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